molecular formula C23H23N3O2S B11093106 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11093106
M. Wt: 405.5 g/mol
InChI Key: SKUKMBHVYXHKDG-UHFFFAOYSA-N
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Description

6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Pyridin-2-yl Group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the benzothiophene core.

    Amidation Reaction: The final step involves the formation of the amide bond between the benzothiophene core and the 3-methylphenylcarbonyl group, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but often involve strong bases or acids and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering their activity. The benzothiophene core could play a crucial role in binding to these targets, while the pyridin-2-yl and 3-methylphenylcarbonyl groups could enhance specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 3-methylbenzothiophene share the benzothiophene core but differ in their substituents.

    Pyridine Derivatives: Compounds such as 2-aminopyridine and 2-pyridinecarboxamide have similar pyridine groups but lack the benzothiophene core.

Uniqueness

What sets 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is the combination of the benzothiophene core with the pyridin-2-yl and 3-methylphenylcarbonyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

6-methyl-2-[(3-methylbenzoyl)amino]-N-pyridin-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H23N3O2S/c1-14-6-5-7-16(12-14)21(27)26-23-20(17-10-9-15(2)13-18(17)29-23)22(28)25-19-8-3-4-11-24-19/h3-8,11-12,15H,9-10,13H2,1-2H3,(H,26,27)(H,24,25,28)

InChI Key

SKUKMBHVYXHKDG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=N3)NC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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